molecular formula C22H17F3N2O5 B11462622 7-(4-hydroxy-3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

7-(4-hydroxy-3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11462622
M. Wt: 446.4 g/mol
InChI Key: UQAZYOMJVYBBSD-UHFFFAOYSA-N
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Description

7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID include:

Uniqueness

The uniqueness of 7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID lies in its specific combination of functional groups and its potential applications across various fields. Its trifluoromethyl group, in particular, imparts unique chemical properties that can be leveraged in different research and industrial contexts.

Properties

Molecular Formula

C22H17F3N2O5

Molecular Weight

446.4 g/mol

IUPAC Name

7-(4-hydroxy-3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C22H17F3N2O5/c1-32-17-7-11(5-6-16(17)28)14-9-18(29)26-19-15(21(30)31)10-27(20(14)19)13-4-2-3-12(8-13)22(23,24)25/h2-8,10,14,28H,9H2,1H3,(H,26,29)(H,30,31)

InChI Key

UQAZYOMJVYBBSD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=CC(=C4)C(F)(F)F)O

Origin of Product

United States

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